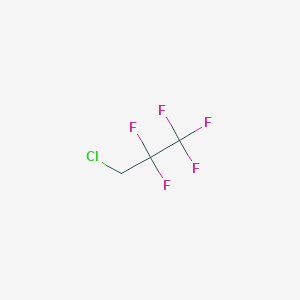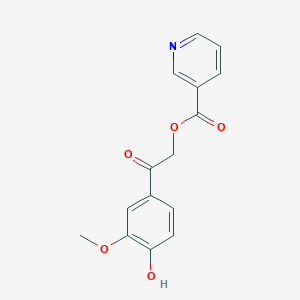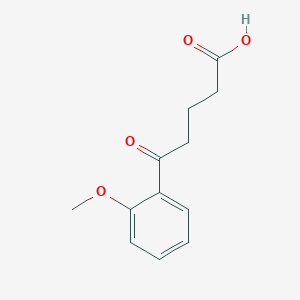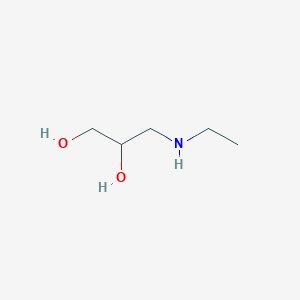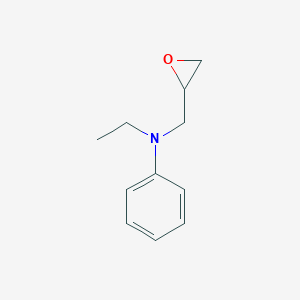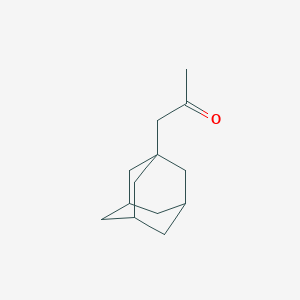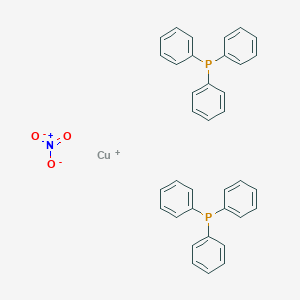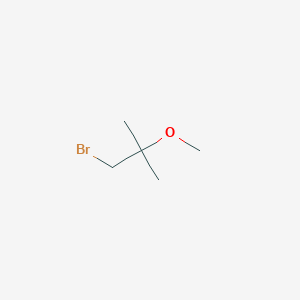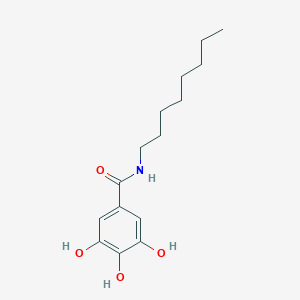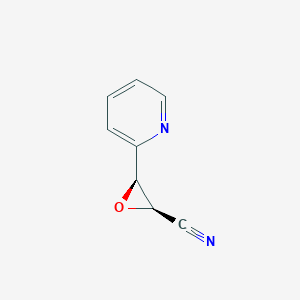
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral epoxide that has a pyridine ring attached to it.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.
Effets Biochimiques Et Physiologiques
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the development of inflammation. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile. One of the main areas of research is in the development of new drugs that are based on this compound. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. Additionally, there is a need for more research on the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to explore its full potential. The synthesis of this compound is a multi-step process that involves the use of various reagents and catalysts, and its high potency and selectivity make it a valuable tool for studying the mechanisms of various diseases.
Méthodes De Synthèse
The synthesis of (2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the epoxidation of 2-(pyridin-2-yl)acetonitrile using mCPBA (meta-Chloroperoxybenzoic acid) as a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties.
Propriétés
Numéro CAS |
110038-40-9 |
|---|---|
Nom du produit |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
(2R,3S)-3-pyridin-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-8(11-7)6-3-1-2-4-10-6/h1-4,7-8H/t7-,8+/m1/s1 |
Clé InChI |
BGFZKRLPYIIBTJ-SFYZADRCSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC=NC(=C1)C2C(O2)C#N |
SMILES canonique |
C1=CC=NC(=C1)C2C(O2)C#N |
Synonymes |
Oxiranecarbonitrile, 3-(2-pyridinyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)


